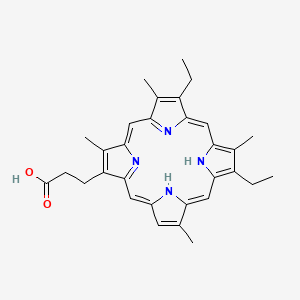
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid is a porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as hemoglobin and chlorophyll. This specific compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid typically involves the reaction of porphyrin precursors with specific reagents under controlled conditions. One common method involves the use of porphyrin and iron salts under appropriate conditions to form the desired compound . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary but often include specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid involves its interaction with specific molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and transfers energy to oxygen molecules, generating reactive oxygen species that can damage and kill cancer cells . The molecular targets and pathways involved in these processes are often specific to the application and can include various enzymes, receptors, and cellular structures.
Comparación Con Compuestos Similares
Similar Compounds
Mesoporphyrin IX dimethyl ester: Another porphyrin derivative with similar structural features and applications.
Coproporphyrin I tetramethyl ester: A related compound with similar chemical properties and uses.
Deuteroporphyrin IX dimethyl ester: Another similar compound used in various scientific and industrial applications.
Uniqueness
8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid is unique due to its specific structural modifications, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications such as photodynamic therapy and catalysis, where its reactivity and ability to interact with light are crucial.
Propiedades
Número CAS |
644-00-8 |
|---|---|
Fórmula molecular |
C31H34N4O2 |
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
3-(8,13-diethyl-3,7,12,17-tetramethyl-23,24-dihydroporphyrin-2-yl)propanoic acid |
InChI |
InChI=1S/C31H34N4O2/c1-7-21-18(5)27-15-30-22(8-2)17(4)25(34-30)14-26-19(6)23(9-10-31(36)37)28(33-26)12-20-11-16(3)24(32-20)13-29(21)35-27/h11-15,32,35H,7-10H2,1-6H3,(H,36,37) |
Clave InChI |
QOPJEFQXHWQPTC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C=C3C(=CC(=CC4=NC(=CC5=NC(=CC(=C1C)N2)C(=C5C)CC)C(=C4CCC(=O)O)C)N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)


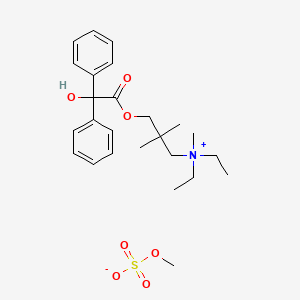

![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)
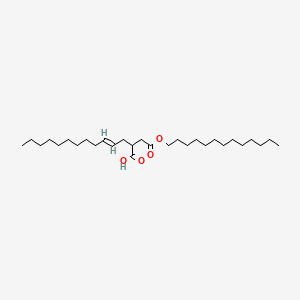
![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
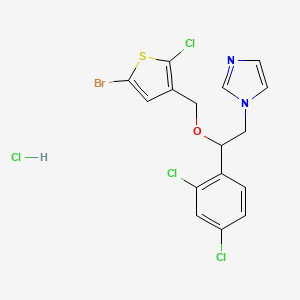

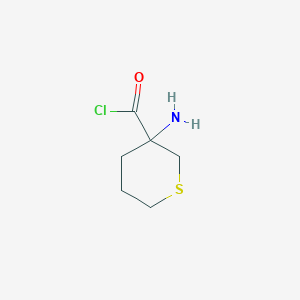
![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
